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Compound of Interest

Methyl 5-bromoindoline-7-
Compound Name:
carboxylate

cat. No.: B1532116

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromoindoline-7-
carboxylate

Introduction

Methyl 5-bromoindoline-7-carboxylate is a halogenated heterocyclic compound of significant
interest to researchers in medicinal chemistry and drug development. Its indoline core is a
privileged scaffold found in numerous biologically active molecules, and the specific
substitution pattern—a bromine atom at the 5-position and a methyl carboxylate at the 7-
position—makes it a versatile intermediate for further chemical modification. Understanding the
fundamental physical properties of this compound is a critical first step in its application,
ensuring proper handling, accurate characterization, and successful integration into complex
synthetic pathways.

This guide provides a comprehensive overview of the known physical properties of Methyl 5-
bromoindoline-7-carboxylate, grounded in available technical data. It is designed for
researchers and scientists, offering not just data, but also the underlying principles and field-
proven methodologies for its empirical validation.

Core Compound Identification
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Identifier Value Source(s)

) Methyl 5-bromoindoline-7-
Chemical Name N/A
carboxylate

Methyl 5-bromo-2,3-dihydro-
1H-indole-7-carboxylate, 5-

Synonyms o _ [1][2]
Bromo-indoline-7-carboxylic

acid methyl ester

CAS Number 860624-88-0 N/A
Molecular Formula C10H10BrNO:2 [1]
Molecular Weight 256.10 g/mol [1]

Part 1: Physicochemical and Thermal Properties

A precise understanding of a compound's physical state, thermal stability, and solubility is
paramount for its effective use in a laboratory setting. These properties dictate storage
conditions, solvent selection for reactions and purification, and the analytical techniques best
suited for its characterization.

Physical State and Appearance

Methyl 5-bromoindoline-7-carboxylate is documented as a solid at standard temperature
and pressure. The specific morphology, such as crystalline or amorphous nature, is not widely
reported and would typically be confirmed by techniques like X-ray powder diffraction (XRPD),
as outlined in the methodologies section.

Thermal Properties: Melting and Boiling Points

An interesting and critical characteristic of this compound is the absence of a defined melting
point in publicly available data. Technical datasheets often list the melting point as "N/A". This
strongly suggests that Methyl 5-bromoindoline-7-carboxylate likely decomposes upon
heating before a true liquid phase is observed. This is not uncommon for highly functionalized
organic molecules.

¢ Melting Point: Not Applicable (Decomposes)
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» Boiling Point: Not Applicable

The causality behind this observation lies in the molecule's thermal stability. The energy
required to disrupt the solid-state packing (melting) is likely higher than the energy threshold for
breaking covalent bonds within the molecule, leading to degradation instead of a phase
transition. The experimental protocol for determining this characteristic involves careful
observation during heating.

Solubility Profile

The solubility of a compound is a key determinant for its utility in synthesis and purification.
While quantitative solubility data (e.g., mg/mL) is not extensively published, its behavior in
various organic solvents can be inferred from documented synthetic procedures.

. Rationale &
Solvent Class Example(s) Solubility L.
Application

Used as a reaction

solvent for synthesis
Ethers Tetrahydrofuran (THF)  Soluble ) ] ]

involving this

compound[2][3].

) Utilized as a solvent
) Dichloromethane )
Chlorinated Solvents Soluble for reactions and
(DCM)
workup procedures|2].

Commonly used as
the mobile phase for
purification by silica
Ethyl Acetate / Soluble to Moderately  gel chromatography,
Esters / Alkanes o ) )
Hexanes Soluble indicating differential
solubility that allows
for separation from

impurities[1].

The indoline structure provides a degree of polarity, while the aromatic ring and bromo-
substituent contribute nonpolar characteristics, leading to good solubility in a range of common
organic solvents.
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Part 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a
novel or specialized intermediate like Methyl 5-bromoindoline-7-carboxylate, a combination
of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy is essential
for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and
elemental composition of a compound. For this molecule, the most telling feature is the isotopic
pattern of bromine.

o Expected m/z: Analysis of this compound shows mass-to-charge ratios (m/z) of 256 and
258[4].

 |sotopic Signature: The near 1:1 ratio of the M and M+2 peaks is a classic indicator of the
presence of a single bromine atom, as the natural abundance of bromine isotopes (’°Br and
81Br) is approximately equal[4]. This provides authoritative confirmation of the compound's
elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

13C NMR

Partial 3C NMR data has been reported in the context of synthetic chemistry, confirming the
presence of key structural elements.

o Reported Chemical Shifts (8) in CDCls: 28.4, 33.4, 38.5 ppm[1][2].

¢ Interpretation: These shifts are consistent with the sp3 hybridized carbon atoms of the
indoline ring system. A full spectrum would be required to assign all 10 carbon signals,
including those of the aromatic ring and the carboxylate group.

'H NMR
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While a full, published *H NMR spectrum is not readily available, its existence is noted in
academic research[5]. Based on the structure, the following proton signals would be
anticipated:

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm).

Indoline CH2 Protons: Aliphatic signals corresponding to the two methylene groups of the
indoline ring.

Amine (NH) Proton: A potentially broad signal for the amine proton.

Methyl Ester (OCHs) Protons: A characteristic singlet around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific
spectrum for this compound is not published, the expected characteristic absorption bands
would include:

N-H Stretch: A peak around 3300-3400 cm~1 corresponding to the secondary amine.

C=0 Stretch: A strong absorption band around 1700-1720 cm~* for the ester carbonyl group.

C-0O Stretch: A signal in the 1200-1300 cm~1 region for the ester C-O bond.

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Part 3: Experimental Methodologies

To ensure scientific integrity, the physical properties described above must be verifiable through
standardized experimental protocols. The following section details the methodologies for
determining these characteristics.

Workflow for Physical and Thermal Analysis

This workflow outlines the process for confirming the physical state and observing the thermal
decomposition behavior of the compound.
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Physical & Thermal Characterization

Obtain Sample of
Methyl 5-bromoindoline-7-carboxylate

Visual Inspection
(Color, Form)

Prepare Sample in
Melting Point Capillary

Heat Slowly (1-2 °C/min)
in Melting Point Apparatus

l

[o

Simultaneously Observe for
Degradation (e.g., color change,

bserve for Phase Changei
gas evolution)

(Solid to Liquid)

Record Melting

Record Decomposition

Point Range

Temperature/Range

Click to download full resolution via product page

Caption: Workflow for Melting Point and Decomposition Analysis.

Step-by-

Step Protocol: Melting/Decomposition Point

o Sample Preparation: Place a small, dry sample of Methyl 5-bromoindoline-7-carboxylate

into a thin-walled capillary tube.
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Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

Heating: Begin heating the sample at a controlled rate (e.g., 2-5 °C per minute).

Observation: Carefully observe the sample through the magnified viewing port.

Data Recording:

o If the substance melts, record the temperature at which the first drop of liquid appears and
the temperature at which the entire sample becomes liquid.

o Crucially for this compound, note any changes in appearance, such as darkening,
charring, or gas evolution, which indicate decomposition. Record the temperature at which

these changes begin.

Workflow for Solubility Assessment

This diagram illustrates a systematic approach to determining the solubility of the compound in

various laboratory solvents.
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Solubility Assessment Workflow

Weigh 1-5 mg of

Compound

Add Solvent (e.g., 0.1 mL)
Incrementally

l

Vortex / Agitate
at Controlled Temperature

Observe for Dissolution
(Clear Solution)
No
Fully Dissolved Solid Remains
Report as Soluble Report as Sparingly
(Qualitative or Quantitative) Soluble or Insoluble

Click to download full resolution via product page

Caption: Systematic Workflow for Solubility Determination.

Step-by-Step Protocol: Solubility

o Preparation: To a series of small vials, add a pre-weighed amount of the compound (e.g., 2
mgQ).
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» Solvent Addition: Add a measured volume (e.g., 0.2 mL) of the test solvent (e.g., THF, DCM,
water, ethanol) to each vial.

» Agitation: Agitate the vials (e.g., using a vortex mixer) for a set period to ensure thorough
mixing.

o Observation: Visually inspect the solution against a dark background to see if all the solid
has dissolved.

» Classification:
o Soluble: If a clear solution forms.
o Partially Soluble: If some solid remains but a noticeable amount has dissolved.

o Insoluble: If the solid remains largely unchanged.

Workflow for Spectroscopic Characterization

This flowchart provides a comprehensive path for obtaining a full spectroscopic profile to
confirm the structure and purity of the compound.
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Full Spectroscopic Characterization

Prepare Pure Sample
(Post-Chromatography)

NMR Analysis IR Analysis
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y
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Caption: Integrated Workflow for Complete Spectroscopic Analysis.

Step-by-Step Protocol: Spectroscopy

o Sample Purity: Ensure the sample is of high purity, typically after purification by flash
chromatography, as impurities will interfere with spectral analysis[2].
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¢ NMR Spectroscopy:

o Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in an
NMR tube.

o Acquire a *H NMR spectrum, followed by a *3C NMR spectrum, on a high-field NMR
spectrometer (e.g., 400 MHz or higher)[1][2].

e Mass Spectrometry:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

o Infuse the solution into a mass spectrometer using an appropriate ionization technique,
such as Electrospray lonization (ESI), and analyze the resulting spectrum for the parent

ion and bromine isotope pattern[2].
« Infrared Spectroscopy:

o Prepare the solid sample, for instance, as a KBr pellet or by depositing a thin film from a

volatile solvent onto a salt plate.

o Obtain the spectrum using an FTIR spectrometer and identify the key functional group

frequencies.

Conclusion

Methyl 5-bromoindoline-7-carboxylate is a solid chemical intermediate whose physical
properties are defined by its functionalized heterocyclic structure. While it lacks a conventional
melting point, likely due to thermal decomposition, it exhibits good solubility in common organic
solvents, facilitating its use in synthesis. Its spectroscopic identity is definitively confirmed by
the characteristic 1:1 isotopic pattern at m/z 256/258 in its mass spectrum, with further
structural details elucidated by NMR and IR spectroscopy. The experimental protocols provided
herein offer a self-validating system for researchers to confirm these properties, ensuring the
guality and reliability of this important building block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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